molecular formula C19H24O4 B5221066 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)

1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)

Cat. No. B5221066
M. Wt: 316.4 g/mol
InChI Key: YJMBJULDAYPIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene), also known as PMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of bisphenol compounds and is commonly used as a building block in the synthesis of various materials.

Mechanism of Action

The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) is not well understood. However, it is known that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can interact with biological molecules such as DNA and proteins. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also undergo oxidation and reduction reactions, which may play a role in its biological activity.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been shown to have antitumor activity, which may be useful in the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be easily modified to introduce new functional groups, which can be useful in the synthesis of new materials. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) also has some limitations. It is not very soluble in water, which can limit its use in biological experiments. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can undergo degradation under certain conditions, which can affect its stability and activity.

Future Directions

There are several future directions for the research of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene). One direction is to explore its potential as an antioxidant and anti-inflammatory agent. Another direction is to investigate its potential as an anticancer agent. In addition, further research is needed to understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) and to develop new synthetic methods for 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) derivatives. Finally, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be used as a building block in the synthesis of new materials with unique properties, which can have potential applications in various fields.

Synthesis Methods

The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) involves the reaction between 2-methoxyphenol and 1,5-pentanediol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) is typically high, and the purity can be easily controlled.

Scientific Research Applications

1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been widely used in scientific research due to its unique properties. It can be used as a building block in the synthesis of various materials, including polymers, dendrimers, and liquid crystals. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be used as a ligand in coordination chemistry, and as a stabilizer in emulsion polymerization. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been used as a probe in fluorescence spectroscopy and as a model compound in theoretical chemistry.

properties

IUPAC Name

1-methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-20-16-10-4-6-12-18(16)22-14-8-3-9-15-23-19-13-7-5-11-17(19)21-2/h4-7,10-13H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMBJULDAYPIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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